Pracinostat

Description

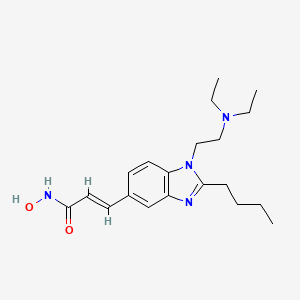

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDKZFFAIZKUCU-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239196 | |

| Record name | Pracinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929016-96-6 | |

| Record name | Pracinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929016-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pracinostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929016966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pracinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pracinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRACINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPO2JN4UON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pracinostat: A Technical Guide to a Pan-HDAC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pracinostat (formerly SB939) is an orally bioavailable, hydroxamic acid-based small molecule that functions as a pan-histone deacetylase (HDAC) inhibitor.[1][2] It exhibits potent inhibitory activity against Class I, II, and IV HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins. This epigenetic modulation results in the remodeling of chromatin, activation of tumor suppressor gene transcription, cell cycle arrest, and ultimately, apoptosis in malignant cells.[2] this compound has been investigated in numerous preclinical and clinical studies for the treatment of various hematologic malignancies and solid tumors, demonstrating a distinct pharmacokinetic and pharmacodynamic profile.[3] This guide provides a comprehensive technical overview of this compound, including its classification, mechanism of action, quantitative inhibitory data, relevant signaling pathways, and detailed experimental protocols.

Classification and Mechanism of Action

This compound is classified as a pan-HDAC inhibitor , targeting the zinc-dependent HDAC enzymes. Its inhibitory spectrum covers Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), and Class IV (HDAC11). It displays weaker activity against HDAC6 compared to other isoforms and does not inhibit the NAD+-dependent Class III HDACs, also known as sirtuins.[2][4]

The primary mechanism of action involves the chelation of the zinc ion within the catalytic site of HDAC enzymes by its hydroxamic acid moiety. This binding prevents the removal of acetyl groups from the lysine residues of histones and other protein substrates. The resulting accumulation of acetylated histones neutralizes their positive charge, weakening the interaction between histones and DNA. This leads to a more relaxed, open chromatin structure (euchromatin), which allows for the transcriptional activation of previously silenced genes, including critical tumor suppressors.[5][6] This cascade ultimately induces cell cycle arrest and apoptosis.[5]

Quantitative Data

The inhibitory potency of this compound has been characterized against various HDAC isoforms and in numerous cancer cell lines.

In Vitro HDAC Enzyme Inhibition

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against a panel of recombinant human HDAC enzymes.

| HDAC Class | Isoform | IC50 (nM) |

| Class I | HDAC1 | 43 - 140 |

| HDAC2 | 96 | |

| HDAC3 | 43 - 140 | |

| HDAC8 | 43 - 140 | |

| Class IIa | HDAC4 | 40 - 137 |

| HDAC5 | 40 - 137 | |

| HDAC7 | 40 - 137 | |

| HDAC9 | 40 - 137 | |

| Class IIb | HDAC6 | ~1008 |

| HDAC10 | 40 - 137 | |

| Class IV | HDAC11 | 93 |

| (Data compiled from multiple sources, specific values may vary based on assay conditions)[4][7] |

Anti-proliferative Activity in Cancer Cell Lines

The table below presents the anti-proliferative IC50 values of this compound in various human cancer cell lines.

| Cancer Type | Cell Line(s) | IC50 Range (nM) |

| Leukemia | H9, HEL92.1.7, etc. | 50 - 170 |

| Lymphoma | Various DLBCL lines | Median: 243 |

| Various Cancers | General Cell Lines | 340 - 560 |

| (Data compiled from multiple sources)[8][7][9] |

Signaling Pathways and Visualizations

This compound modulates several key signaling pathways implicated in cancer cell survival, proliferation, and metastasis.

Core Mechanism of HDAC Inhibition

The fundamental mechanism of this compound involves the direct inhibition of HDAC enzymes, leading to histone hyperacetylation and subsequent downstream effects on gene expression and cell fate.

References

- 1. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound - My Cancer Genome [mycancergenome.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Characterizing binding intensity and energetic features of histone deacetylase inhibitor this compound towards class I HDAC isozymes through futuristic drug designing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Biological targets of Pracinostat in hematological malignancies

An In-depth Technical Guide on the Biological Targets of Pracinostat in Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (SB939) is an orally bioavailable, potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical and clinical activity in various hematological malignancies.[1][2] By targeting multiple HDAC enzymes, this compound alters the epigenetic landscape of cancer cells, leading to the re-expression of silenced tumor suppressor genes and the modulation of key signaling pathways.[1][3] This guide provides a comprehensive overview of the biological targets of this compound, its mechanism of action, and its effects on cellular processes in hematological cancers. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to serve as a technical resource for the scientific community.

Introduction to this compound and its Primary Targets

This compound is a hydroxamic acid-based pan-HDAC inhibitor, targeting a broad range of HDAC enzymes.[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to chromatin compaction and transcriptional repression.[3] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes and promoting oncogenesis.[3][4]

This compound acts as a competitive inhibitor, targeting the following HDAC classes:

-

Class I: HDAC1, HDAC2, HDAC3, HDAC8

-

Class II: HDAC4, HDAC5, HDAC6, HDAC7, HDAC9, HDAC10

By inhibiting these enzymes, this compound causes an accumulation of acetylated histones, which results in a more open chromatin structure (euchromatin).[1][6] This "relaxed" chromatin allows for the transcriptional activation of previously silenced genes, including those involved in cell cycle control, apoptosis, and tumor suppression.[1]

Mechanism of Action and Key Signaling Pathways

The primary mechanism of action of this compound is the inhibition of HDAC activity.[1] This leads to downstream effects on both histone and non-histone proteins, disrupting multiple signaling pathways crucial for cancer cell survival and proliferation.[4]

Histone Hyperacetylation and Transcriptional Regulation

The most well-characterized effect of this compound is the induction of histone hyperacetylation. This compound treatment leads to a marked increase in the acetylation of all four core histones (H2A, H2B, H3, and H4).[2] This epigenetic modification reverses the aberrant transcriptional repression seen in cancer cells, leading to the re-expression of tumor suppressor genes.[1]

Caption: this compound's core mechanism of HDAC inhibition.

Modulation of JAK/STAT and FLT3 Signaling

In acute myeloid leukemia (AML), mutations leading to constitutive activation of signaling pathways like JAK/STAT and FLT3 are common. This compound has been shown to downregulate the signaling of both JAK2V617F and FLT3-ITD, two common mutations in myeloid malignancies.[7][8] It achieves this by reducing the phosphorylation of these kinases and their downstream targets, such as STAT5.[8] This effect is synergistic with direct JAK2 inhibitors like pacritinib.[8]

Caption: this compound's impact on JAK/STAT and FLT3 pathways.

Cellular Effects in Hematological Malignancies

The molecular changes induced by this compound culminate in potent anti-tumor effects at the cellular level.

Cell Cycle Arrest and Apoptosis

This compound treatment leads to cell cycle arrest and/or apoptosis in a variety of hematological cancer cells.[6] In Diffuse Large B-cell Lymphoma (DLBCL), for instance, this compound induces a marked accumulation of cells in the sub-G1 phase, indicative of apoptosis, particularly in B-cell receptor (BCR)-DLBCL subtypes.[2] In other subtypes, such as oxidative phosphorylation (OxPhos)-DLBCLs, it primarily causes G1 arrest.[2] The induction of apoptosis is a key mechanism of this compound's cytotoxicity and is correlated with treatment sensitivity.[2]

Antiproliferative Activity

This compound demonstrates robust antiproliferative activity across a wide range of lymphoma subtypes.[2] This activity is dose-dependent and has been observed in numerous cell lines and primary patient samples.[8]

Quantitative Data: In Vitro Efficacy

The potency of this compound has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric for its antiproliferative activity.

| Cell Line / Malignancy | Subtype | This compound IC50 (nM) | Reference |

| Lymphoma (Median) | Various | 243 | [2][5] |

| AML (Range) | Primary Patient Cells | 1.5 - 10,000 | [8] |

| HCT116 | Colorectal Carcinoma | 440 ± 60 | [9] |

| HT29 | Colorectal Carcinoma | 680 ± 50 | [9] |

| HDAC2 | Enzyme Assay | 96 | [10] |

| HDAC8 | Enzyme Assay | 140 | [10] |

Experimental Protocols

Reproducible and standardized protocols are essential for evaluating HDAC inhibitors. Below are methodologies for key experiments.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Plating: Seed cells (e.g., 5,000-10,000 cells/well) in opaque-walled 96-well plates in 100 µL of culture medium.

-

Drug Treatment: Add serial dilutions of this compound or vehicle control (DMSO) to the wells. Incubate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate reader.

-

Data Analysis: Calculate IC50 values by plotting the percentage of viable cells against the log concentration of this compound using non-linear regression analysis.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol allows for the simultaneous assessment of apoptosis (via Annexin V staining) and cell cycle distribution (via 7-AAD or PI staining).

-

Cell Treatment: Treat cells in culture with this compound or vehicle control for the desired time (e.g., 72 hours).

-

Harvesting: Harvest cells, including any floating cells in the supernatant, by centrifugation.

-

Staining (Apoptosis): Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD). Incubate for 15 minutes at room temperature in the dark.

-

Staining (Cell Cycle): For cell cycle analysis alone, fix cells in ice-cold 70% ethanol. Wash and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. For apoptosis, acquire data on FITC (Annexin V) and 7-AAD fluorescence. For cell cycle, acquire data on PI fluorescence.

-

Data Analysis:

Western Blot for Histone Acetylation

This technique is used to detect the levels of specific acetylated histone and non-histone proteins.

-

Protein Extraction: Treat cells with this compound for a specified time (e.g., 6 or 72 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated proteins (e.g., anti-acetyl-Histone H3, anti-acetyl-p53) and total protein controls.[11]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantification: Use software like ImageJ to quantify the band intensity, normalizing acetylated protein levels to total protein levels.[2]

References

- 1. This compound | C20H30N4O2 | CID 49855250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I Dose Escalation Multicenter Trial of this compound Alone and in Combination with Azacitidine in Patients with Advanced Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. iris.unito.it [iris.unito.it]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. The oral HDAC inhibitor this compound (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterizing binding intensity and energetic features of histone deacetylase inhibitor this compound towards class I HDAC isozymes through futuristic drug designing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Vitro Anti-Tumor Activity of Pracinostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pracinostat (SB939) is an orally bioavailable, small-molecule pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a variety of hematological and solid tumors in preclinical studies.[1] As a pan-HDAC inhibitor, this compound targets class I, II, and IV HDACs, leading to the accumulation of acetylated histones and other non-histone proteins.[2][3][4] This alteration in protein acetylation modulates gene expression, resulting in the induction of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[5] This technical guide provides an in-depth overview of the in vitro anti-tumor activities of this compound, focusing on its effects on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols and visualizations of key signaling pathways are provided to facilitate further research and drug development efforts.

Data Presentation: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |

| HCT116 | Colorectal Cancer | 0.44 ± 0.06 (48h) | CCK-8 | [6] |

| HT29 | Colorectal Cancer | 0.68 ± 0.05 (48h) | CCK-8 | [6] |

| HCT116 (CDK5 overexpression) | Colorectal Cancer | 0.077 ± 0.06 | CCK-8 | [7] |

| HCT116 (control) | Colorectal Cancer | 0.564 ± 0.034 | CCK-8 | [7] |

| Various Lymphoma Cell Lines (Median) | Lymphoma | 0.243 | MTT | [8][9] |

| Various Cancer Cell Lines | Various | 0.34 - 0.56 | Not Specified | [10] |

Core Mechanisms of Anti-Tumor Activity

This compound exerts its anti-tumor effects through several key mechanisms, which are demonstrable through in vitro experimentation.

Inhibition of Cell Proliferation and Viability

This compound has been shown to potently inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner.[6] This is a critical initial assessment of its anti-tumor potential.

Induction of Apoptosis

A key mechanism of this compound's anti-tumor activity is the induction of apoptosis, or programmed cell death. Treatment with this compound leads to an increase in the percentage of apoptotic cells, as evidenced by the externalization of phosphatidylserine and the cleavage of key apoptotic proteins like PARP and caspase-3.[6][7] In some cancer cell types, such as B-cell receptor-like diffuse large B-cell lymphomas (BCR-DLBCLs), higher sensitivity to this compound is directly correlated with the induction of apoptosis.[2][8]

Cell Cycle Arrest

This compound can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. In several cancer cell lines, treatment with this compound leads to an accumulation of cells in the G1 or sub-G1 phase of the cell cycle, indicative of cell cycle arrest and apoptosis.[2][8] For instance, in BCR-DLBCLs, this compound treatment results in a marked accumulation of cells in the sub-G1 phase, while in oxidative phosphorylation (OxPhos)-DLBCLs, it primarily causes a G1 arrest.[2][8]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-tumor activity of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[1]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI.[2]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[1]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting: Collect all cells (adherent and floating).

-

Washing: Wash the cells once with PBS.

-

Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%.[11] Fix the cells for at least 2 hours at -20°C or overnight at 4°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in the PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. Cells in the sub-G1 peak are indicative of apoptosis.

Signaling Pathways Modulated by this compound

This compound's anti-tumor activity is mediated through its influence on various intracellular signaling pathways.

General Mechanism of HDAC Inhibition

As a pan-HDAC inhibitor, this compound's primary mechanism of action is to block the activity of histone deacetylases. This leads to an increase in the acetylation of histone proteins, resulting in a more open chromatin structure that allows for the transcription of previously silenced genes, including tumor suppressor genes.

Caption: General mechanism of this compound as an HDAC inhibitor.

IL-6/STAT3 Signaling Pathway

This compound has been shown to suppress the metastasis and proliferation of breast cancer by inactivating the IL-6/STAT3 signaling pathway.[6] It can decrease the phosphorylation of STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes involved in cell survival and proliferation, such as MMP2 and MMP9.[11]

Caption: this compound inhibits the IL-6/STAT3 signaling pathway.

PI3K/Akt Signaling Pathway

In human glioma cells, this compound has been observed to inhibit the PI3K/Akt signaling pathway.[12] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, this compound can promote apoptosis and reduce tumor cell viability.

Caption: this compound's inhibitory effect on the PI3K/Akt pathway.

CDK5-Drp1 Signaling-Mediated Mitochondrial Fission

In colorectal cancer, this compound has been identified as an inducer of mitochondrial peripheral fission through the activation of the CDK5-Drp1 signaling pathway.[6][13][14] this compound increases the expression and acetylation of CDK5, which in turn promotes the phosphorylation of Drp1, a key protein in mitochondrial fission.[6][14] This leads to excessive mitochondrial fragmentation and ultimately, apoptosis.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. researchhub.com [researchhub.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 7. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterizing binding intensity and energetic features of histone deacetylase inhibitor this compound towards class I HDAC isozymes through futuristic drug designing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 12. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. corefacilities.iss.it [corefacilities.iss.it]

Pracinostat: A Technical Overview of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pracinostat (formerly SB939) is an orally bioavailable, potent pan-histone deacetylase (HDAC) inhibitor that has been investigated for the treatment of various hematological malignancies and solid tumors.[1][2][3] By inhibiting HDAC enzymes, this compound induces hyperacetylation of histones and other proteins, leading to chromatin remodeling, regulation of gene expression, and ultimately, anti-tumor effects such as cell cycle arrest and apoptosis.[2][3] This technical guide provides a comprehensive overview of the preclinical data and research on this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action

This compound is a pan-HDAC inhibitor, targeting Class I, II, and IV HDACs, with the exception of HDAC6.[4] It does not show activity against Class III HDACs (sirtuins).[4] The inhibition of HDACs by this compound leads to the accumulation of acetyl groups on histone proteins, which neutralizes their positive charge and weakens their interaction with negatively charged DNA. This results in a more open chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressor genes.[3] The downstream effects of this compound's HDAC inhibition include the induction of apoptosis and cell cycle arrest in cancer cells.[3]

Key Signaling Pathways Modulated by this compound

1. JAK/STAT Signaling Pathway:

This compound has been shown to downregulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly in acute myeloid leukemia (AML) cells with JAK2 mutations.[5] This pathway is crucial for the proliferation and survival of many cancer cells.

2. FLT3 Signaling Pathway:

In AML cells with FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutations, this compound has been observed to diminish FLT3 signaling.[5] The FLT3 pathway is a key driver of leukemogenesis in a subset of AML patients.

3. CDK5-Drp1 Signaling in Colorectal Cancer:

In colorectal cancer (CRC) cells, this compound has been shown to induce mitochondrial fission-associated cell death by activating the cyclin-dependent kinase 5 (CDK5)-dynamin-related protein 1 (Drp1) signaling pathway.[6] this compound increases CDK5 expression and induces its acetylation, leading to Drp1-mediated mitochondrial peripheral fission and subsequent apoptosis.[6]

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT116 | Colorectal Carcinoma | 480 | [7] |

| HT29 | Colorectal Adenocarcinoma | 680 | [4] |

| A2780 | Ovarian Carcinoma | 480 | [7] |

| COLO 205 | Colorectal Adenocarcinoma | 560 | [7] |

| PC-3 | Prostate Adenocarcinoma | 340 | [7] |

| Various Lymphoma Cell Lines | Diffuse Large B-cell Lymphoma (DLBCL), etc. | Median: 243 (range: 171-324) | [2] |

| Primary AML Cells | Acute Myeloid Leukemia | Mean range: 622-1500 | [5] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor efficacy of this compound in various cancer types.

| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| TMD8 (DLBCL) Xenograft | 100 mg/kg, orally, 5 days/week for 11 days | 30% reduction in tumor volume | [2] |

| MV4-11 (AML) Xenograft | 50 mg/kg, orally, daily for 21 days | 116% (complete regression in 6/10 mice) | [5] |

| HEL92.1.7 (AML) Xenograft | 125 mg/kg, orally, every other day for 17 days | 55% | [5] |

| SET-2 (AML) Xenograft | 75 mg/kg, orally, every other day (in combination) | 56% (as monotherapy) | [5] |

| MOLM-13 (AML) Xenograft | 75 mg/kg, orally, every other day (in combination) | 19.2% reduction in tumor weight (as monotherapy) | [5] |

| HCT116 (CRC) Xenograft | 25 mg/kg, administered every two days | Significant anticancer effect | [4] |

Preclinical Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability in several species.

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |

| Mouse | Oral | 50 | 1,780 | 0.5 | 4,340 | 34 | [1] |

| Rat | Oral | 10 | 45 | 2.0 | 340 | ~3 | [1] |

| Dog | Oral | 10 | 1,230 | 2.0 | 11,200 | 65 | [1] |

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 3,000 cells per well in a final volume of 100 µL.[4][8]

-

Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.3 nM to 20,000 nM in three-fold serial dilutions).[2]

-

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.[4]

-

Reagent Addition: Add 10 µL of MTT solution (to a final concentration of 0.45 mg/mL) or 20 µL of MTS solution to each well.[8]

-

Incubation: Incubate for 1 to 4 hours at 37°C.[8]

-

Solubilization (for MTT): Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[4][8]

Western Blotting

-

Cell Lysis: Treat cells with this compound (e.g., 250 nM for 6 or 72 hours) and then lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2][9]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.[9]

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.[9][10]

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11]

-

Washing: Wash the membrane three times with TBST for 5 minutes each.[11]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Washing: Repeat the washing step.[11]

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[11]

In Vivo Xenograft Studies

-

Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel.[5][12]

-

Animal Inoculation: Subcutaneously inject a specific number of cells (e.g., 1 x 10^6 to 15 x 10^6) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).[2][4][12]

-

Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., ~50-120 mm³).[12][13]

-

Drug Administration: Administer this compound or vehicle control orally via gavage according to the specified dosing regimen.[2][4][5]

-

Tumor Measurement: Measure tumor volume regularly (e.g., every 2-4 days) using calipers. Tumor volume can be calculated using the formula: Volume = (width)² x length/2.[12][13]

-

Endpoint: Continue treatment until a predetermined endpoint, such as a specific tumor volume, study duration, or signs of toxicity.[2][4]

HDAC Activity Assay

-

Enzyme and Inhibitor Preparation: Dilute the recombinant HDAC enzyme and a dilution series of this compound in an appropriate assay buffer.[14][15]

-

Incubation: Pre-incubate the HDAC enzyme with this compound or vehicle control for a short period (e.g., 10 minutes).[16]

-

Substrate Addition: Initiate the reaction by adding a fluorogenic or colorimetric HDAC substrate.[16][17]

-

Incubation: Incubate the reaction at room temperature or 37°C for a specified time (e.g., 10-30 minutes).[14][15]

-

Developer Addition: Stop the reaction and generate a signal by adding a developer reagent.[14][17]

-

Signal Detection: Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the HDAC activity.[15][17]

Conclusion

The preclinical data for this compound demonstrate its potent activity as a pan-HDAC inhibitor with a favorable pharmacokinetic profile. It exhibits significant anti-proliferative and pro-apoptotic effects in a broad range of cancer cell lines and has shown in vivo efficacy in various tumor models. The modulation of key oncogenic signaling pathways, including JAK/STAT, FLT3, and CDK5-Drp1, provides a mechanistic basis for its anti-tumor activity. This comprehensive preclinical data package has supported the clinical development of this compound for the treatment of hematological malignancies and solid tumors.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The oral HDAC inhibitor this compound (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterizing binding intensity and energetic features of histone deacetylase inhibitor this compound towards class I HDAC isozymes through futuristic drug designing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bio-rad.com [bio-rad.com]

- 10. docs.abcam.com [docs.abcam.com]

- 11. origene.com [origene.com]

- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 13. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. resources.novusbio.com [resources.novusbio.com]

The Preclinical Profile of Pracinostat: An In-depth Guide to its Pharmacokinetics and Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pracinostat (formerly SB939) is an orally bioavailable, potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.[1][2][3] As a member of the hydroxamic acid class of HDAC inhibitors, this compound induces hyperacetylation of histone and non-histone proteins, leading to chromatin remodeling, transcriptional regulation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in key animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support ongoing research and development efforts.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound has been characterized by its favorable pharmacokinetic properties in multiple preclinical species, including mice, rats, and dogs, which support its development as an oral therapeutic agent.[4][5]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key non-compartmental pharmacokinetic parameters of this compound following intravenous and oral administration in mice, rats, and dogs.[5][6]

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Mouse (BALB/c) | Rat (Wistar) | Dog (Beagle) |

| Dose (mg/kg) | 10 | 2 | 2 |

| Clearance (CL) (L/h/kg) | 9.2 | 4.5 | 1.5 |

| Volume of Distribution (Vss) (L/kg) | 3.5 | 1.7 | 4.2 |

| Half-life (t½) (h) | 0.9 | - | - |

| Data sourced from Jayaraman et al., 2011.[5] |

Table 2: Oral Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Mouse (BALB/c) | Rat (Wistar) | Dog (Beagle) |

| Dose (mg/kg) | 50 | 10 | 10 |

| Cmax (ng/mL) | - | - | - |

| Tmax (h) | - | - | - |

| AUC (ng·h/mL) | - | - | - |

| Half-life (t½) (h) | 2.0 | - | - |

| Oral Bioavailability (F%) | 34 | ~3 | 65 |

| Data sourced from Jayaraman et al., 2011.[5][7] |

This compound generally exhibits high systemic clearance and a large volume of distribution.[5] Oral bioavailability is variable across species, with dogs showing the highest absorption.[5]

Pharmacodynamics: Mechanism of Action and In Vivo Efficacy

The primary pharmacodynamic effect of this compound is the inhibition of Class I, II, and IV HDACs.[8] This leads to the accumulation of acetylated histones, a key marker of HDAC inhibition, and subsequent anti-tumor effects.[9]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Caption: General mechanism of action of this compound as an HDAC inhibitor.

In colorectal cancer models, this compound induces cell death by activating the CDK5-Drp1 signaling pathway, which leads to excessive mitochondrial fission.[6][10]

Caption: this compound-induced CDK5-Drp1 signaling in colorectal cancer.

In breast cancer, this compound has been shown to suppress metastasis and growth by inhibiting the IL-6/STAT3 signaling pathway.[11]

Caption: this compound-mediated inhibition of the IL-6/STAT3 pathway.

In Vivo Efficacy

This compound has demonstrated significant single-agent anti-tumor efficacy in various xenograft models.

Table 3: Summary of In Vivo Efficacy Studies with this compound

| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |

| Colorectal Cancer (HCT116) | Nude Mice | 25 mg/kg, oral, every other day | Significant reduction in tumor volume and weight. | [6] |

| Breast Cancer (MDA-MB-231) | Nude Mice | - | Inhibition of tumor growth and metastasis. | [11] |

| AML (MV4-11) | Nude Mice | 25 or 50 mg/kg/day, oral, for 21 days | Significant tumor growth inhibition (59% and 116% respectively); complete regression in 6/10 mice at 50 mg/kg. | [12] |

| AML (HEL92.1.7) | Nude Mice | 75 or 125 mg/kg, oral, every other day for 17 days | Dose-dependent tumor growth inhibition (up to 55%). | [12] |

| DLBCL (TMD8) | NOD-SCID Mice | 100 mg/kg/day, oral, 5 days/week for 11 days | Significant delay in tumor growth. | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings.

Pharmacokinetic Studies

Caption: General workflow for a preclinical pharmacokinetic study.

-

Animals: Female BALB/c mice (18-20 g), male Wistar rats (220-335 g), and male beagle dogs (8-17 kg) were used.[6] Animals were housed under standard conditions with ad libitum access to food and water, with fasting overnight prior to oral dosing.[6]

-

Formulation and Administration:

-

Sample Collection: Serial blood samples were collected at specified time points (e.g., 5, 15, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, and 24 hours post-dose) into tubes containing K3EDTA.[6] Plasma was separated by centrifugation and stored at -60 to -80°C until analysis.[6]

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13]

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with software such as WinNonlin.[4][12]

Pharmacodynamic (In Vivo Efficacy) Studies

-

Animal Models: Xenograft models were established by subcutaneously injecting human cancer cell lines (e.g., HCT116, MV4-11, TMD8) into immunocompromised mice (e.g., nude or NOD-SCID).[6][9][12]

-

Treatment: Once tumors reached a palpable size (e.g., ~5 mm in diameter), mice were randomized into treatment and vehicle control groups.[6] this compound was administered orally according to the schedules outlined in Table 3.

-

Tumor Measurement: Tumor volume was measured regularly (e.g., twice or three times a week) with calipers and calculated using the formula: (Length × Width²)/2.[9] Body weight was also monitored as an indicator of toxicity.[6]

-

Pharmacodynamic Marker Analysis:

Conclusion

The preclinical data available for this compound demonstrate a favorable pharmacokinetic profile for an oral agent and robust pharmacodynamic activity across a range of in vivo cancer models. The compound effectively engages its target, leading to histone hyperacetylation and the modulation of key oncogenic signaling pathways. This comprehensive guide, summarizing quantitative PK/PD data and detailed experimental protocols, serves as a valuable resource for researchers in the continued investigation and development of this compound as a potential cancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterizing binding intensity and energetic features of histone deacetylase inhibitor this compound towards class I HDAC isozymes through futuristic drug designing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical metabolism and disposition of SB939 (this compound), an orally active histone deacetylase inhibitor, and prediction of human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The oral HDAC inhibitor this compound (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase I Dose Escalation Multicenter Trial of this compound Alone and in Combination with Azacitidine in Patients with Advanced Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Pracinostat: In Vitro Experimental Protocols for Cell Culture Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pracinostat (SB939) is an orally bioavailable, potent pan-histone deacetylase (HDAC) inhibitor that has shown significant anti-tumor activity in various hematological and solid tumors.[1][2] By inhibiting HDAC enzymes, this compound leads to the accumulation of acetylated histones, resulting in chromatin remodeling and the altered transcription of genes involved in critical cellular processes such as cell cycle arrest, apoptosis, and differentiation.[1][3] This document provides detailed protocols for in vitro studies of this compound in cell culture, a summary of its inhibitory concentrations, and a visualization of its mechanism of action.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by cell viability assays.

| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 48 hours | 0.44 ± 0.06 | [4] |

| HT29 | Colorectal Cancer | 48 hours | 0.68 ± 0.05 | [4] |

| HCT116 (CDK5 overexpression) | Colorectal Cancer | Not Specified | 0.077 ± 0.06 | [4] |

| HCT116 (control) | Colorectal Cancer | Not Specified | 0.564 ± 0.034 | [4] |

| Various Lymphoma Cell Lines (median) | Lymphoma | Not Specified | 0.243 | [5] |

| TCC-SUP | Bladder Cancer | 24 hours | ~0.1-0.5 | [6] |

Signaling Pathway

This compound, as a pan-HDAC inhibitor, induces hyperacetylation of histone and non-histone proteins. This epigenetic modification alters gene expression, leading to the upregulation of tumor suppressor genes like p21 and the retinoblastoma protein (RB1), which in turn cause cell cycle arrest. A key mechanism of this compound's anti-cancer effect, particularly in colorectal cancer, involves the upregulation and acetylation of Cyclin-Dependent Kinase 5 (CDK5).[7][8] Activated CDK5 then phosphorylates Dynamin-related protein 1 (Drp1), promoting its interaction with Mitochondrial fission 1 protein (FIS1) over Mitochondrial fission factor (MFF). This shift leads to excessive mitochondrial peripheral fission, a form of mitochondrial dynamics dysregulation that triggers apoptosis (mitofission-associated cell death or MFAD).[7][8]

Experimental Workflow

A typical in vitro experimental workflow to characterize the effects of this compound on a cancer cell line involves a series of assays to determine its impact on cell viability, apoptosis, cell cycle progression, and target protein modulation.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[7]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium. Drug concentrations can range from nanomolar to micromolar (e.g., 0-2 µM).[4]

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.[7][8]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying this compound-induced apoptosis using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-2 µM) for a specified time (e.g., 48 hours).[4]

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

PI staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 250 nM) for a specific duration (e.g., 14 days with media and drug changes every 3-4 days).[9]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells.[5]

Western Blot Analysis

This protocol is for detecting changes in the expression and post-translational modification of target proteins following this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-histone H3, anti-cleaved PARP, anti-cleaved caspase-3, anti-p21, anti-RB1, anti-CDK5, anti-Drp1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C, using appropriate dilutions as recommended by the manufacturer.

-

Wash the membrane with TBST.

-

Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.

References

- 1. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells [mdpi.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The oral HDAC inhibitor this compound (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches | Springer Nature Experiments [experiments.springernature.com]

- 9. kumc.edu [kumc.edu]

Recommended concentration of Pracinostat for HDAC inhibition assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Pracinostat, a potent pan-histone deacetylase (HDAC) inhibitor, in both biochemical and cell-based assays. This document includes recommended concentrations, detailed experimental protocols, and an overview of the key signaling pathways affected by this compound.

Introduction

This compound (formerly SB939) is an orally bioavailable, hydroxamic acid-based pan-HDAC inhibitor with potent activity against Class I, II, and IV HDACs.[1][2] It has demonstrated significant anti-tumor activity in preclinical models of various hematological malignancies and solid tumors.[1][3][4] By inhibiting HDAC enzymes, this compound leads to the accumulation of acetylated histones and other non-histone proteins, resulting in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells.[1][4]

Recommended Concentrations for HDAC Inhibition

This compound exhibits potent inhibitory activity against multiple HDAC isoforms, with IC50 values typically in the nanomolar range for enzymatic assays and antiproliferative effects in the sub-micromolar to micromolar range in cell-based assays.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Target | Cell Line/Enzyme | IC50/GI50 | Reference |

| Enzymatic Assay | Pan-HDAC (except HDAC6) | Recombinant HDAC enzymes | 40-140 nM | [5][6] |

| HDAC1 | Recombinant Human | 49 nM | [6] | |

| HDAC2 | Recombinant Human | 96 nM | [3] | |

| HDAC3 | Recombinant Human | 43 nM | [6] | |

| HDAC4 | Recombinant Human | 56 nM | [6] | |

| HDAC5 | Recombinant Human | 47 nM | [6] | |

| HDAC8 | Recombinant Human | 140 nM | [6] | |

| HDAC10 | Recombinant Human | 40 nM | [6] | |

| HDAC11 | Recombinant Human | 93 nM | [6] | |

| Antiproliferative Assay | Cell Viability | HCT116 (Colon Cancer) | 0.24 µM (GI50) | [6] |

| Cell Viability | NCI-H460 (Lung Cancer) | 0.22 µM (GI50) | [6] | |

| Cell Viability | HCT116 (Colorectal Cancer) | 0.44 ± 0.06 μM | [7] | |

| Cell Viability | HT29 (Colorectal Cancer) | 0.68 ± 0.05 μM | [7] | |

| Cell Viability | Lymphoma Cell Lines (Median) | 243 nM | [2][8][9] |

Signaling Pathways Modulated by this compound

This compound's mechanism of action involves the modulation of several critical signaling pathways implicated in cancer progression.

HDAC Inhibition and Transcriptional Regulation

The primary mechanism of this compound is the inhibition of HDACs, leading to an open chromatin structure and transcriptional activation of tumor suppressor genes.[4] This results in increased acetylation of histone tails.[2][8]

Downstream Signaling Cascades

This compound has been shown to specifically impact key oncogenic signaling pathways:

-

IL-6/STAT3 Pathway: In breast cancer models, this compound has been observed to inactivate the IL-6/STAT3 signaling pathway, which is crucial for metastasis and tumor growth.[10] This inactivation involves blocking the phosphorylation of STAT3 and reducing the expression of its target genes, such as MMP2 and MMP9.[10]

-

CDK5-Drp1 Signaling: In colorectal cancer, this compound induces mitochondrial fission-mediated cell death by activating CDK5-Drp1 signaling.[7][11] It increases the expression and acetylation of CDK5, leading to its activation.[7]

Experimental Protocols

Protocol 1: In Vitro HDAC Activity/Inhibition Assay (Colorimetric)

This protocol is a general guideline based on commercially available colorimetric HDAC assay kits.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3)

-

This compound (dissolved in DMSO)

-

HDAC Assay Buffer

-

Acetylated Histone Substrate (e.g., Boc-Lys(Ac)-pNA)

-

Deacetylase Substrate Developer

-

Stop Solution

-

96-well microplate

-

Microplate reader capable of reading absorbance at 405 nm

Procedure:

-

Prepare Reagents: Dilute the HDAC enzyme, substrate, and developer in HDAC Assay Buffer to the desired concentrations as recommended by the kit manufacturer.

-

Prepare this compound Dilutions: Create a serial dilution of this compound in HDAC Assay Buffer. The final concentrations should span the expected IC50 range (e.g., 1 nM to 10 µM). Include a DMSO-only control.

-

Assay Reaction: a. To each well of a 96-well plate, add HDAC Assay Buffer. b. Add the diluted this compound or DMSO control. c. Add the diluted HDAC enzyme to all wells except for the "no enzyme" control. d. Pre-incubate the plate at 37°C for 15 minutes. e. Initiate the reaction by adding the acetylated histone substrate to all wells. f. Incubate the plate at 37°C for 30-60 minutes.

-

Develop and Read: a. Add the developer to each well. b. Incubate at 37°C for 15-20 minutes. c. Stop the reaction by adding the Stop Solution. d. Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Protocol 2: Cell-Based HDAC Inhibition Assay (Western Blot for Histone Acetylation)

This protocol assesses the ability of this compound to induce histone acetylation in cultured cells.

Materials:

-

Cancer cell line of interest (e.g., HCT116, HeLa)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) for a specified time (e.g., 6, 24, or 48 hours).[7][8] Include a DMSO-only control.

-

Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and develop with a chemiluminescent substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the relative increase in histone acetylation compared to the total histone levels.

Conclusion

This compound is a valuable tool for studying the role of HDACs in various biological processes, particularly in the context of cancer research and drug development. The provided concentration guidelines and experimental protocols offer a starting point for researchers to effectively utilize this compound in their HDAC inhibition assays. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterizing binding intensity and energetic features of histone deacetylase inhibitor this compound towards class I HDAC isozymes through futuristic drug designing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound (SB939), a histone deacetylase inhibitor, suppresses breast cancer metastasis and growth by inactivating the IL-6/STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pracinostat Administration in Mouse Xenograft Models

Introduction

Pracinostat (formerly SB939) is an orally bioavailable, pan-histone deacetylase (HDAC) inhibitor that targets class I, II, and IV HDACs.[1][2] By inhibiting HDAC activity, this compound leads to the accumulation of acetylated histones, which results in chromatin remodeling, activation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[2][3] Its potent antitumor activity has been demonstrated in various preclinical hematological and solid tumor models, making it a subject of significant interest for cancer research.[3][4] These application notes provide detailed protocols and summarized dosage information for the administration of this compound in mouse xenograft studies.

Mechanism of Action & Signaling Pathways

This compound's primary mechanism involves the inhibition of histone deacetylases, which alters gene expression.[5] In specific cancer types, its downstream effects have been further elucidated. For example, in colorectal cancer, this compound has been shown to activate the CDK5-Drp1 signaling pathway, which induces mitochondrial fission and subsequent cell death.[6][7] In breast cancer models, it has been observed to suppress tumor proliferation and metastasis by inhibiting the IL-6/STAT3 signaling pathway.[6] Furthermore, in acute myeloid leukemia (AML), this compound can downregulate JAK-STAT and FLT3 signaling pathways.[8]

Experimental Protocols

The following protocols provide a general framework for conducting in vivo efficacy studies with this compound in mouse xenograft models.

This compound Formulation for Oral Administration

This compound is orally bioavailable and is typically administered via oral gavage.[8][9]

-

Vehicle Preparation : A common vehicle for oral administration in mice is a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.[10] Alternatively, corn oil has been used as a control vehicle.[6]

-

This compound Suspension :

-

Weigh the required amount of this compound powder based on the dosing concentration and the number of animals.

-

Prepare the vehicle solution under sterile conditions.

-

Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a uniform suspension.

-

Prepare the formulation fresh at least weekly and store it at 4°C.[11] Before each administration, vortex the suspension thoroughly to ensure homogeneity.

-

Mouse Xenograft Model Establishment

-

Cell Culture : Culture the desired cancer cell line (e.g., HCT116, MV4-11, TMD8) under standard conditions until the cells are in their logarithmic growth phase.

-

Cell Preparation for Injection :

-

Harvest the cells using standard cell detachment methods.

-

Wash the cells with sterile, serum-free media or phosphate-buffered saline (PBS).

-

Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue). Viability should be >90%.

-

Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired final concentration (e.g., 1x10⁶ to 15x10⁶ cells per injection volume).[1][6]

-

-

Subcutaneous Implantation :

-

Tumor Monitoring :

-

Allow tumors to establish. This can take several days to a few weeks depending on the cell line.

-

Begin measuring tumors 2-3 times per week using digital calipers once they become palpable.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[1][14]

-

Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[12]

-

This compound Administration and Efficacy Assessment

-

Administration : Administer this compound or vehicle control to the respective groups via oral gavage according to the planned schedule (e.g., daily, every other day).

-

Monitoring :

-

Continue to measure tumor volumes 2-3 times per week.

-

Monitor the body weight of the mice at the same frequency to assess toxicity. Maximum body weight loss should be monitored.[8]

-

Observe the general health and behavior of the animals daily.

-

-

Study Endpoint : The study may be concluded when tumors in the control group reach a predetermined maximum size, after a fixed duration of treatment, or if signs of excessive toxicity are observed.

-

Data Analysis : The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), which can be calculated at the end of the study.

Dosage and Efficacy Data in Preclinical Models

The dosage and administration schedule for this compound can vary significantly depending on the cancer type and the specific cell line used for the xenograft. The following table summarizes data from various preclinical studies.

| Mouse Model (Cell Line) | Cancer Type | Dosage & Administration Route | Schedule | Efficacy / Outcome |

| MV4-11 | Acute Myeloid Leukemia (AML) | 25 mg/kg, Oral Gavage | Daily for 21 days | 59% Tumor Growth Inhibition (TGI).[8] |

| MV4-11 | Acute Myeloid Leukemia (AML) | 50 mg/kg, Oral Gavage | Daily for 21 days | 116% TGI (complete regression in 6/10 mice).[8] |

| HEL92.1.7 | Acute Myeloid Leukemia (AML) | 125 mg/kg, Oral Gavage | Every other day for 17 days | 55% TGI.[8] |

| HL-60 (Orthotopic) | Acute Myeloid Leukemia (AML) | 125 mg/kg, Oral Gavage | 3 times per week | Significantly delayed paralysis symptoms.[8][11] |

| SET-2 | Megakaryoblastic Leukemia | 75 mg/kg, Oral Gavage | Every other day | 56% TGI.[8] |

| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | 100 mg/kg, Oral Gavage | 5 days/week for 11 days | Significantly delayed tumor growth; tumors were 30% smaller than control.[1][14] |

| U2932 | Diffuse Large B-cell Lymphoma (DLBCL) | 100 mg/kg, Oral Gavage | 5 days/week for 22 days | Trend towards reduced tumor growth (not statistically significant).[1][14] |

| HCT116 | Colorectal Cancer (CRC) | 25 mg/kg, Orally | Every two days | Significant antitumor activity observed.[6] |

Note: Efficacy outcomes such as TGI are study-specific and can be influenced by multiple factors including the initial tumor burden, the specific mouse strain, and the formulation used.

References

- 1. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound combined with azacitidine in newly diagnosed adult acute myeloid leukemia (AML) patients unfit for standard induction chemotherapy: PRIMULA phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The oral HDAC inhibitor this compound (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical metabolism and disposition of SB939 (this compound), an orally active histone deacetylase inhibitor, and prediction of human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of PAT-1102, a Novel, Potent and Orally Active Histone Deacetylase Inhibitor with Antitumor Activity in Cancer Mouse Models | Anticancer Research [ar.iiarjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ashpublications.org [ashpublications.org]